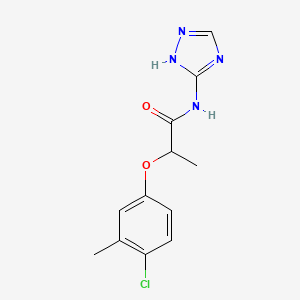![molecular formula C22H24N2O4 B4410458 4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4410458.png)
4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate
描述
4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate, also known as PPAP, is a synthetic compound that has gained attention for its potential use as a cognitive enhancer. PPAP is a derivative of phenylpropylamine, a class of compounds that includes amphetamines and other stimulants. However, unlike these drugs, PPAP does not produce the same side effects and addiction potential.
作用机制
The exact mechanism of action of 4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in many important functions, including attention, motivation, and mood. This compound may also have antioxidant properties that protect against oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. It increases dopamine and norepinephrine levels in the brain, which can improve mood, motivation, and attention. This compound has also been shown to protect against oxidative stress and inflammation, which can contribute to neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate is that it has a low toxicity profile and does not produce the same side effects and addiction potential as other stimulants. This makes it a promising candidate for further research as a cognitive enhancer and neuroprotective agent. However, one limitation of this compound is that it is a synthetic compound that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. This can make it difficult to produce in large quantities for use in animal studies and clinical trials.
未来方向
There are several future directions for research on 4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. This compound has been shown to improve memory and learning in animal studies, and further research is needed to determine its safety and efficacy in humans. Finally, more research is needed to understand the exact mechanism of action of this compound and how it produces its cognitive and neuroprotective effects.
科学研究应用
4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate has been studied for its potential use as a cognitive enhancer and neuroprotective agent. In animal studies, this compound has been shown to improve memory and learning, increase dopamine and norepinephrine levels in the brain, and protect against oxidative stress. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
属性
IUPAC Name |
[4-[[2-(piperidine-1-carbonyl)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-20(25)28-17-12-10-16(11-13-17)21(26)23-19-9-5-4-8-18(19)22(27)24-14-6-3-7-15-24/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXUCINPPNGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4410380.png)

![2,4-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4410403.png)
![methyl N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4410413.png)
![4-{2-[2-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4410421.png)

![1-[2-(3-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410434.png)
![4-[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]morpholine](/img/structure/B4410441.png)
![2-fluoro-N-(1-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4410442.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4410462.png)
![1-{3-[(4-methylphenyl)thio]propyl}-1H-imidazole hydrochloride](/img/structure/B4410464.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![3-[benzyl(methyl)amino]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4410467.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410475.png)